2-((1-Naphthylmethyl)amino)ethanethiol hydrogensulfate
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Overview
Description
S-beta-N-(1-Methylnaphthyl)aminoethylthiosulfuric acid is a chemical compound known for its unique structure and properties. It is primarily used in experimental and research settings, and its applications span across various scientific fields including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-beta-N-(1-Methylnaphthyl)aminoethylthiosulfuric acid involves multiple steps, typically starting with the preparation of the naphthylamine derivativeThe reaction conditions often require specific temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
S-beta-N-(1-Methylnaphthyl)aminoethylthiosulfuric acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfonic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of simpler sulfur-containing compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to a variety of derivative compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions for these reactions vary but often require controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler sulfur-containing compounds .
Scientific Research Applications
S-beta-N-(1-Methylnaphthyl)aminoethylthiosulfuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving sulfur-containing compounds.
Biology: The compound is utilized in biochemical assays and studies related to enzyme activity and protein interactions.
Medicine: Research involving this compound includes studies on its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which S-beta-N-(1-Methylnaphthyl)aminoethylthiosulfuric acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved often include redox reactions and the formation of sulfur-containing intermediates .
Comparison with Similar Compounds
Similar Compounds
- S-beta-N-(1-Methylnaphthyl)aminoethylsulfonic acid
- S-beta-N-(1-Methylnaphthyl)aminoethylsulfinic acid
Uniqueness
S-beta-N-(1-Methylnaphthyl)aminoethylthiosulfuric acid is unique due to its specific thiosulfuric acid group, which imparts distinct chemical properties and reactivity compared to its sulfonic and sulfinic acid counterparts. This uniqueness makes it valuable for specific research applications where these properties are required .
Properties
CAS No. |
71354-19-3 |
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Molecular Formula |
C13H15NO3S2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-[(2-sulfosulfanylethylamino)methyl]naphthalene |
InChI |
InChI=1S/C13H15NO3S2/c15-19(16,17)18-9-8-14-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,14H,8-10H2,(H,15,16,17) |
InChI Key |
OEAZUPBIMWLXMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCCSS(=O)(=O)O |
Origin of Product |
United States |
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